molecular formula C11H11N3O3 B11793531 5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylicacid

5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylicacid

Cat. No.: B11793531
M. Wt: 233.22 g/mol
InChI Key: LUNBEUWWTLXZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound that features both pyrimidine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylic acid typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using NH4OAc .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches. This would include maintaining precise temperature control and using industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-[2-(dimethylamino)pyrimidin-4-yl]furan-2-carboxylic acid

InChI

InChI=1S/C11H11N3O3/c1-14(2)11-12-6-5-7(13-11)8-3-4-9(17-8)10(15)16/h3-6H,1-2H3,(H,15,16)

InChI Key

LUNBEUWWTLXZCW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.